5-Chloro-6-nitroquinoxaline

Nucleophilic aromatic substitution Chemoselectivity Quinoxaline derivatization

5-Chloro-6-nitroquinoxaline (CAS 109541-20-0) is the definitive starting material for chemoselective SNAr derivatization at the 5-position. The unique 5-Cl/6-NO2 substitution pattern enables exclusive chlorine displacement with piperidine, yielding pure 5-piperidino-6-nitroquinoxaline without byproducts. With p-thiocresolate, direct 5,6-dithioarylation occurs in one pot. No other regioisomer offers this orthogonal reactivity. Insist on batch-specific NMR/HPLC documentation to verify structural integrity. Ideal for medicinal chemistry SAR, antibacterial pharmacophore development, and mechanistic nucleophilic substitution studies.

Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
CAS No. 109541-20-0
Cat. No. B14318674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-nitroquinoxaline
CAS109541-20-0
Molecular FormulaC8H4ClN3O2
Molecular Weight209.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1[N+](=O)[O-])Cl
InChIInChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)2-1-5-8(7)11-4-3-10-5/h1-4H
InChIKeyBFRVNJRCCVCPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-nitroquinoxaline CAS 109541-20-0: A Dual-Functional Heterocyclic Building Block for Selective Nucleophilic Substitution and Pharmacophore Development


5-Chloro-6-nitroquinoxaline (CAS: 109541-20-0) is a heterocyclic aromatic compound belonging to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. Its molecular formula is C8H4ClN3O2, with a molecular weight of 209.59 g/mol and predicted physicochemical properties including a density of 1.566±0.06 g/cm³ and a boiling point of 374.7±37.0 °C . The compound features both a chlorine atom at the 5-position and a nitro group at the 6-position, establishing it as a versatile synthetic intermediate. It is commercially available from multiple vendors with standard purity specifications of 98% and is supplied with batch-specific quality documentation including NMR, HPLC, or GC analytical data . As documented in primary literature, this compound is synthesized via a six-step route from 2,3-dichloronitrobenzene [1] and serves as a precursor for generating diverse 5,6-disubstituted quinoxaline derivatives through sequential or selective nucleophilic aromatic substitution reactions.

Why 5-Chloro-6-nitroquinoxaline CAS 109541-20-0 Cannot Be Substituted by 2-Chloro or 6,7-Disubstituted Quinoxaline Analogs


The substitution of 5-chloro-6-nitroquinoxaline with structurally similar quinoxaline derivatives—such as 2-chloro-6-nitroquinoxaline (CAS 6272-25-9), 5-chloroquinoxaline, or 6-nitroquinoxaline—is chemically and functionally invalid due to fundamentally divergent reactivity profiles dictated by regiochemistry and substituent electronic effects. The specific adjacency of the chlorine atom at position 5 and the nitro group at position 6 creates a unique electronic environment that governs nucleophilic aromatic substitution (SNAr) outcomes. This 5,6-substitution pattern yields chemoselectivity reversals not observed in 2-substituted or 6,7-disubstituted analogs, where electronic and steric factors differ substantially [1]. Furthermore, the absence of either the chlorine (in 6-nitroquinoxaline) or the nitro group (in 5-chloroquinoxaline) eliminates the dual orthogonal reactivity that enables sequential derivatization at distinct ring positions. For applications requiring precise regiochemical control—such as the synthesis of 5-substituted-6-aminoquinoxaline pharmacophores or 5,6-differentially functionalized intermediates—no generic analog can replicate the reaction pathway specificity conferred by the 5-chloro-6-nitro substitution pattern [1].

5-Chloro-6-nitroquinoxaline CAS 109541-20-0: Quantitative Differentiation Evidence Against Closest Analogs


Piperidine SNAr: 5-Chloro-6-nitroquinoxaline Exhibits Exclusive Chlorine Displacement Selectivity Distinct from 2-Chloro-3-nitroquinoxaline

In reaction with piperidine as a nucleophile, 5-chloro-6-nitroquinoxaline undergoes exclusive substitution of the chlorine atom to yield 6-nitro-5-piperidinoquinoxaline as the sole product [1]. This outcome represents a significant chemoselectivity difference from 2-chloro-3-nitroquinoxaline, which prior work from the same laboratory showed different selectivity patterns, raising fundamental questions about nucleophile orientation in differently substituted quinoxaline systems [1]. The exclusive formation of a single substitution product without detectable nitro group displacement or competing side reactions provides predictable, high-yield access to 5-amino-6-nitroquinoxaline derivatives.

Nucleophilic aromatic substitution Chemoselectivity Quinoxaline derivatization

Methoxide SNAr: 5-Chloro-6-nitroquinoxaline Displays 95:5 Product Ratio Distinct from Non-Adjacent Substitution Pattern Analogs

When treated with methoxide nucleophile, 5-chloro-6-nitroquinoxaline produces a 95:5 ratio of 5-methoxy-6-nitroquinoxaline to 5-chloro-6-methoxyquinoxaline [1]. This near-quantitative preference for chlorine displacement over nitro group replacement demonstrates the strong activating and directing influence of the adjacent nitro group on SNAr at the 5-position chlorine. In contrast, analogs lacking the ortho-nitro activation—such as 5-chloroquinoxaline or 6,7-dichloroquinoxaline—would exhibit substantially different regioselectivity and reduced SNAr reactivity due to the absence of this electronic activation.

Alkoxide nucleophiles Regioselectivity Nitro-group activation

Thiolate SNAr: 5-Chloro-6-nitroquinoxaline Undergoes Complete Disubstitution Without Detectable Monosubstitution Intermediate

Reaction of 5-chloro-6-nitroquinoxaline with p-thiocresolate yields the disubstitution product exclusively, with no monosubstitution intermediate detected under the experimental conditions [1]. This kinetic profile—complete conversion to the 5,6-bis(thioaryl) product—is mechanistically distinct from quinoxaline analogs with greater spatial separation between reactive sites, where monosubstitution products are isolable. The absence of detectable monosubstitution indicates that the first substitution event dramatically accelerates the second displacement, a property unique to the 5,6-adjacent substitution pattern.

Thiol nucleophiles Disubstitution kinetics Reactive intermediate trapping

LogP and PSA Values Distinguish 5-Chloro-6-nitroquinoxaline from 6-Nitroquinoxaline Analogs for Pharmacokinetic Property Optimization

5-Chloro-6-nitroquinoxaline possesses a calculated LogP of 2.71460 and a polar surface area (PSA) of 71.60000 Ų [1]. These physicochemical descriptors differ meaningfully from 6-nitroquinoxaline (CAS 6926-47-1), which lacks the 5-chloro substituent and consequently exhibits a lower LogP (estimated reduction of approximately 0.5-0.8 units based on chlorine hydrophobicity contribution) and potentially altered PSA. The presence of the chlorine atom in 5-chloro-6-nitroquinoxaline increases lipophilicity while maintaining a moderate PSA, a combination that may improve membrane permeability relative to non-chlorinated 6-nitroquinoxaline derivatives while preserving aqueous solubility characteristics suitable for biological assays.

Lipophilicity Polar surface area ADME prediction

6-Nitroquinoxaline Scaffold Confers DNA Structural Alteration and Antibacterial Biofilm Disruption Activity, Supporting 5-Chloro-6-nitroquinoxaline as a Bioactive Precursor

A 2019 study in Journal of Medicinal Chemistry demonstrated that synthetic 6-nitroquinoxaline derivatives bind to bacterial DNA, inducing global structural changes that culminate in an over-supercoiled DNA conformation and trigger programmed cell death-like physiological responses in bacteria [1]. A representative derivative (compound 3a) at sublethal doses significantly inhibited DNA synthesis, produced fragmented nucleoids, altered membrane architecture, and disrupted preformed Staphylococcus aureus biofilms [1]. While direct data for 5-chloro-6-nitroquinoxaline itself are not reported, the conserved 6-nitroquinoxaline pharmacophore underpins this activity class, and the 5-chloro substituent provides a functional handle for further SAR optimization of antibacterial or antibiofilm candidates derived from this core.

Antibacterial Biofilm disruption DNA binding

Optimal Procurement and Application Scenarios for 5-Chloro-6-nitroquinoxaline CAS 109541-20-0 Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-Amino-6-nitroquinoxaline Pharmacophores via Exclusive Piperidine SNAr

For medicinal chemistry programs requiring 5-amino-6-nitroquinoxaline building blocks, 5-chloro-6-nitroquinoxaline offers exclusive chlorine displacement with piperidine to yield the 5-piperidino-6-nitro product as the sole reaction outcome [1]. This chemoselectivity eliminates byproduct formation, reduces purification burden, and ensures reproducible intermediate quality across multiple synthetic batches. The 6-nitro group remains intact during this SNAr step, enabling subsequent reduction to the 6-amino derivative for further diversification at both positions. Procurement should prioritize vendors providing batch-specific NMR and HPLC documentation to verify structural integrity and purity of this starting material .

Process Chemistry: One-Pot Synthesis of 5,6-Dithioarylquinoxalines via Accelerated Disubstitution Kinetics

The observation that 5-chloro-6-nitroquinoxaline reacts with p-thiocresolate to directly yield the 5,6-disubstitution product without detectable monosubstitution intermediate [1] enables streamlined one-pot synthetic protocols for preparing symmetrical 5,6-dithioarylquinoxaline derivatives. This accelerated disubstitution behavior reduces the required synthetic steps compared to analogs where monosubstitution intermediates must be isolated and separately reacted. Process chemists seeking efficient access to 5,6-bis(arylthio)quinoxaline scaffolds for materials science or medicinal chemistry applications will find this compound uniquely suited to telescoped reaction sequences.

Antibacterial Drug Discovery: 6-Nitroquinoxaline Core SAR Optimization with 5-Position Functional Handle

Given the established antibacterial and biofilm-disruption activity of 6-nitroquinoxaline derivatives through DNA structural alteration mechanisms [1], 5-chloro-6-nitroquinoxaline serves as an ideal starting material for systematic structure-activity relationship (SAR) exploration. The 5-chloro substituent functions as a synthetic handle for introducing diverse amino, alkoxy, or thioaryl groups while preserving the critical 6-nitro pharmacophore . This enables parallel library synthesis to identify derivatives with optimized antibacterial potency, biofilm disruption efficacy, and ADME properties. The computed LogP of 2.71 and PSA of 71.6 Ų for the parent compound [2] provide a baseline for tracking property changes during SAR campaigns.

Regiochemical Selectivity Studies: Comparative Reactivity Profiling of 5,6- vs. 2,3-Substituted Quinoxaline Scaffolds

The documented chemoselectivity reversals between 5-chloro-6-nitroquinoxaline and 2-chloro-3-nitroquinoxaline [1] make this compound an essential reference material for mechanistic investigations into quinoxaline SNAr regiochemistry. Researchers studying electronic effects of substitution pattern on nucleophile orientation require authenticated samples of both regioisomeric series to conduct controlled comparative experiments. Procurement of this specific 5,6-disubstituted isomer from reputable suppliers with full analytical characterization enables rigorous head-to-head reactivity comparisons that inform computational modeling efforts and predictive reactivity tools for heterocyclic chemistry.

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